5-Nitro-2-(2-pyridinylethynyl)pyridine
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research
Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, and its derivatives are cornerstones of contemporary chemical research. nih.govglobalresearchonline.net Structurally analogous to benzene, the presence of the electronegative nitrogen atom imparts distinct physical and chemical properties, such as increased water solubility and basicity. nih.govwikipedia.org These compounds are not merely laboratory solvents but are integral scaffolds in a vast array of applications. In materials science, pyridine derivatives are used in functional nanomaterials and as ligands for organometallic complexes. nih.gov The chemistry of pyridine is of considerable importance for creating intermediates that lead to novel materials and biologically active compounds. researchgate.net Furthermore, their unique electronic properties and ability to coordinate with metals make them vital in the field of catalysis. nih.gov The pyridine ring is a common feature in numerous pharmacologically active compounds, highlighting its importance in medicinal chemistry and drug design. globalresearchonline.netwisdomlib.org Researchers continuously explore new synthetic methods for pyridine derivatives to develop novel therapeutic agents and functional materials. nih.govnih.gov
Role of Nitro-Functionalization in Modulating Pyridine Reactivity and Electronic Structure
The introduction of a nitro group (–NO₂) onto a pyridine ring profoundly alters its electronic structure and chemical reactivity. nih.gov The nitro group is one of the most powerful electron-withdrawing groups, which significantly reduces the electron density of the aromatic ring system. wikipedia.orgnih.gov This deactivation makes electrophilic aromatic substitution on the nitropyridine ring more difficult than on pyridine itself, resembling the reactivity of nitrobenzene. wikipedia.org
Conversely, this strong electron-withdrawing capability activates the pyridine scaffold for other important reactions. It facilitates reactions with nucleophilic reagents and can make the ring system a suitable dienophile in Diels-Alder reactions. nih.gov The nitro group can also serve as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov For instance, the synthesis of 2-substituted-5-nitropyridines often proceeds from precursors where a leaving group at the 2-position is displaced by a nucleophile, a reaction made favorable by the presence of the nitro group at the 5-position. researchgate.netresearchgate.net This modulation of reactivity makes nitropyridines versatile intermediates in organic synthesis, providing pathways to a wide range of functionalized pyridine derivatives that would otherwise be difficult to access. researchgate.netnih.gov
Impact of Ethynyl (B1212043) Moieties on Conjugated Systems and Molecular Design
The ethynyl group (–C≡C–) is a fundamental building block in molecular design, particularly for the construction of extended π-conjugated systems. wikipedia.org Its linear, rigid structure is ideal for creating well-defined molecular wires and rods. When incorporated into an aromatic system, the ethynyl moiety extends the conjugation, which has a significant impact on the molecule's electronic and photophysical properties. nih.gov
This extension of the π-system typically leads to a bathochromic (red) shift in the molecule's absorption and emission spectra, meaning it absorbs and emits light at longer wavelengths. nih.gov This principle is exploited in the design of fluorescent dyes, organic light-emitting diodes (OLEDs), and other optoelectronic materials. Oligomers and polymers containing ethynyl linkages are studied for their potential in electronics and materials science. nih.gov The reactivity of the triple bond also allows for further functionalization through reactions like cycloadditions and transition metal-catalyzed cross-coupling, making the ethynyl group a versatile handle in the synthesis of complex molecular architectures. tubulis.comacs.org
Rationale for Investigating 5-Nitro-2-(2-pyridinylethynyl)pyridine within Advanced Organic and Materials Science Frameworks
The specific structure of this compound combines the distinct chemical features discussed previously, providing a compelling rationale for its investigation. The molecule consists of two pyridine rings linked by a rigid ethynyl bridge, with a powerful electron-withdrawing nitro group positioned on one of the rings.
This arrangement creates a "push-pull" type electronic environment. The pyridine ring without the nitro group can act as a relative electron donor, while the 5-nitropyridine moiety acts as a strong electron acceptor. The ethynyl linker facilitates electronic communication between these two halves of the molecule. Such push-pull systems are of fundamental interest in materials science for their potential to exhibit significant nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing.
Defined Research Objectives and Scope within Academic Inquiry
Given the promising molecular architecture of this compound, a systematic academic investigation would be centered on a set of well-defined objectives. The primary goals would be the synthesis and unambiguous characterization of the compound. This involves developing an efficient synthetic pathway, likely utilizing cross-coupling reactions between a halogenated 5-nitropyridine and an ethynylpyridine derivative.
Following a successful synthesis, the research scope would encompass:
Structural Characterization: Detailed analysis using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure. Obtaining a single crystal for X-ray diffraction analysis would be a key objective to definitively determine its solid-state conformation, bond lengths, and intermolecular interactions.
Photophysical Analysis: Investigation of its optical properties using UV-Vis absorption and fluorescence spectroscopy to understand the electronic transitions within the conjugated system and to quantify its light-emitting capabilities.
Electrochemical Analysis: Using techniques like cyclic voltammetry to determine the molecule's redox potentials (oxidation and reduction), providing insight into the energy levels of its frontier molecular orbitals (HOMO and LUMO).
Computational Modeling: Employing density functional theory (DFT) calculations to model the molecular geometry, electronic structure, and predict its spectral properties, providing a theoretical framework to complement the experimental findings.
The scope of such an inquiry is to establish the fundamental physicochemical properties of this compound, thereby laying the groundwork for its future exploration in materials science, coordination chemistry, and organic electronics.
Structure
3D Structure
Properties
CAS No. |
163085-40-3 |
|---|---|
Molecular Formula |
C12H7N3O2 |
Molecular Weight |
225.207 |
IUPAC Name |
5-nitro-2-(2-pyridin-2-ylethynyl)pyridine |
InChI |
InChI=1S/C12H7N3O2/c16-15(17)12-7-6-11(14-9-12)5-4-10-3-1-2-8-13-10/h1-3,6-9H |
InChI Key |
PPBKWBVPYYAHLM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C#CC2=NC=C(C=C2)[N+](=O)[O-] |
Synonyms |
5-nitro-2-(2-pyridinylethynyl)pyridine |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Strategic Precursor Chemistry
Retrosynthetic Analysis of 5-Nitro-2-(2-pyridinylethynyl)pyridine: Identifying Key Disconnections
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.inub.eduamazonaws.come3s-conferences.org For this compound, the most logical primary disconnection is at the ethynyl (B1212043) bridge, as this bond is readily formed using well-established cross-coupling reactions. This leads to two key synthons: a 5-nitropyridine electrophile and a 2-ethynylpyridine nucleophile.
Further disconnection of the 5-nitropyridine synthon involves the removal of the nitro group and the halogen, leading back to a simple pyridine (B92270) precursor. The 2-ethynylpyridine synthon can be retrosynthetically simplified to 2-halopyridine, which can then be converted to the required terminal alkyne. This analysis highlights the critical precursors for the synthesis: a 2-halo-5-nitropyridine and 2-ethynylpyridine.
Synthesis and Optimization of Advanced Pyridine Precursors
The successful synthesis of this compound hinges on the efficient preparation of its key pyridine precursors. This involves strategic functionalization of the pyridine core to introduce the necessary nitro and halo substituents in the correct positions.
Regioselective Nitration Strategies for Pyridine Core Functionalization
The introduction of a nitro group at the 5-position of the pyridine ring is a crucial step. Direct nitration of pyridine is often challenging and can lead to a mixture of products. Therefore, regioselective strategies are employed. One common approach involves the nitration of a pre-functionalized pyridine derivative. For instance, starting with 2-aminopyridine, nitration can be directed to the 5-position. The amino group can later be replaced by a halogen.
Another strategy involves the use of directing groups to control the position of nitration. For example, a sulfonyl group attached to an amino group at the 2-position can direct nitration to the 3-position. rsc.org However, for the synthesis of the target molecule, nitration at the 5-position is required. This can be achieved by nitrating 2-hydroxypyridine to yield 2-hydroxy-5-nitropyridine, which can then be halogenated. google.com
| Starting Material | Reagents | Conditions | Product | Yield (%) |
| 2-amin0-4-methylpyridine | Concentrated H₂SO₄, Fuming HNO₃ | 60°C, 15 hours | 2-amino-5-nitro-4-methylpyridine | Not specified |
| 2-hydroxy-5-nitropyridine | Nitromethane (B149229), Ethyl 2-chloroacrylate, DBN, Triethyl orthoformate, Cuprous chloride, Ammonia (B1221849), Ethanol, Ammonium chloride | 50-100°C | 2-hydroxy-5-nitropyridine | 89.9 |
This table presents examples of nitration reactions on pyridine derivatives. The specific conditions and yields can vary depending on the substrate and reagents used.
Installation of Halogenated Pyridine Synthons
With the nitro group in place, the next step is the installation of a halogen at the 2-position, creating the 2-halo-5-nitropyridine synthon. This transformation is typically achieved from a 2-hydroxypyridine derivative. The hydroxyl group can be converted to a halogen using standard halogenating agents. For instance, 2-hydroxy-5-nitropyridine can be treated with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield 2-chloro-5-nitropyridine. google.comchemicalbook.com Highly regioselective halogenation of pyridine N-oxides also provides a practical route to 2-halo-substituted pyridines. nih.gov
| Starting Material | Reagents | Conditions | Product | Yield (%) |
| 2-hydroxy-5-nitropyridine | POCl₃, PCl₅ | 100-105°C, 5 hours | 2-chloro-5-nitropyridine | 95.3 |
| 3-nitropyridine | Dichlorous oxide, Triethylamine, Zinc chloride | -15°C to room temperature, 4 hours | 2-chloro-5-nitropyridine | 98 |
This table illustrates common methods for the halogenation of nitropyridine derivatives.
Advanced Cross-Coupling Techniques for Ethynyl Group Introduction
The final key step in the synthesis of this compound is the formation of the carbon-carbon triple bond between the two pyridine rings. This is accomplished through advanced cross-coupling reactions.
Palladium-Catalyzed Sonogashira Coupling and its Mechanistic Nuances
The Sonogashira coupling is a powerful and widely used method for the formation of C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.org In the synthesis of the target molecule, 2-chloro-5-nitropyridine would be coupled with 2-ethynylpyridine.
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles for palladium and copper. libretexts.org The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The copper cycle involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Subsequent reductive elimination from the palladium center yields the final product and regenerates the active Pd(0) catalyst.
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-amino-3-bromopyridine | Terminal alkynes | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 72-96 |
| 3-iodopyridine | 2-methyl-4-(trimethylsilanylethynyl)thiazole | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
This table provides examples of Sonogashira coupling reactions involving pyridine derivatives, showcasing typical reaction components and conditions. acs.orgsemanticscholar.org
Copper-Mediated Coupling Methodologies
In addition to the palladium-catalyzed Sonogashira reaction, copper-mediated coupling methods offer an alternative route for the introduction of the ethynyl group. Copper(I) catalysts can directly facilitate the coupling of pyridines with terminal alkynes. acs.orgnih.gov This approach can sometimes offer advantages in terms of cost and reaction conditions. For example, a copper(I)-catalyzed, asymmetric method has been developed to directly functionalize pyridines with terminal alkynes. acs.orgnih.gov
| Pyridine Derivative | Alkyne | Catalyst | Conditions | Product |
| Pyridine | Phenylacetylene | CuI | Benzoyl chloride | 1,2-addition product |
| Allyl amines | Alkynes | Cu(OAc)₂ | Oxidation and Rh(III)-catalyzed N-annulation | Substituted pyridines |
This table highlights examples of copper-mediated coupling reactions involving pyridine derivatives. acs.orgelsevierpure.com
Innovative Approaches to Pyridine Ring Construction with Integrated Functional Groups
The traditional Hantzsch pyridine synthesis, while foundational, often lacks the subtlety required for producing complex, unsymmetrically substituted pyridines. chemtube3d.com Modern synthetic chemistry has moved towards more elegant and efficient methods that build the pyridine ring with the desired functional groups already in place or in a protected form. These innovative approaches include multi-component reactions, cascade cyclizations, and the use of novel precursors.
One-pot, multi-component reactions (MCRs) offer a streamlined route to functionalized pyridines by combining three or more reactants in a single operation. researchgate.netnih.gov For a target like this compound, an MCR could conceivably involve a β-dicarbonyl compound, an enamine or ketone, a nitrogen source like ammonium acetate, and a precursor already bearing the nitro functionality. researchgate.netnih.gov For instance, a four-component reaction using a nitrated ketone, another carbonyl compound, ethyl cyanoacetate, and ammonium acetate has been shown to produce substituted pyridines in excellent yields under environmentally benign microwave irradiation conditions. nih.gov
Cascade or domino reactions provide another powerful strategy, where a single synthetic operation triggers a series of intramolecular transformations to rapidly build molecular complexity. nih.gov A metal-free cascade process involving a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization has been reported for the synthesis of highly functionalized pyridines from easily accessible starting materials. nih.gov The Bohlmann–Rahtz pyridine synthesis, which traditionally involves two separate steps of Michael addition and subsequent cyclodehydration, can be performed in a single step using a Brønsted acid catalyst, yielding a trisubstituted pyridine with complete regiocontrol. beilstein-journals.orgresearchgate.net Such a strategy could be adapted by using an ethynyl ketone precursor to install the side chain at the 2-position.
The table below summarizes some innovative pyridine ring construction methods that allow for the integration of diverse functional groups.
| Method | Key Reactants | Primary Advantages | Potential for this compound Synthesis |
| Multi-Component Synthesis | Aldehyde, β-ketoester, ammonium salt, active methylene compound | High atom economy, operational simplicity, rapid assembly of complex structures. researchgate.netnih.gov | A nitrated aldehyde or ketone could be used as a precursor to directly install the nitro group onto the pyridine ring during its formation. |
| Metal-Free Cascade Cyclization | Sulfoxides, N-Tosyl-homoallylamine | Avoids transition metal catalysts, good yields, mild reaction conditions. nih.gov | Could be adapted to use precursors with nitro or protected ethynyl groups for direct incorporation. |
| One-Step Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | High regioselectivity, single-step process from simple precursors. beilstein-journals.orgresearchgate.net | A pyridyl-substituted ethynyl ketone could be used to directly form the C2-substituent. |
| Cu-Catalyzed Cascade Reaction | Alkenylboronic acid, α,β-unsaturated ketoxime O-pentafluorobenzoate | Forms highly substituted pyridines, involves electrocyclization and air oxidation. organic-chemistry.org | Allows for modular assembly, where the nitro and pyridylethynyl groups could be part of the initial fragments. |
Stereochemical Control and Regioselectivity in Synthesis
While this compound is an achiral molecule, the principles of stereocontrol are often crucial in the synthesis of complex precursors that may later be aromatized. However, the paramount challenge in synthesizing this specific target is regioselectivity—the ability to introduce substituents at the correct positions (C2 and C5) on the pyridine ring.
The inherent electronic properties of the pyridine ring, being electron-deficient, complicate direct electrophilic aromatic substitution, which typically requires harsh conditions and yields mixtures of isomers. youtube.comnanobioletters.com Therefore, regiochemical control is most effectively achieved either during the ring's construction or through the functionalization of a pre-formed pyridine ring using modern organometallic techniques.
Regioselectivity during Ring Construction: Cycloaddition reactions and condensation approaches can be designed to afford specific substitution patterns. baranlab.org The Bohlmann-Rahtz synthesis, for example, reliably produces 2,3,6-trisubstituted pyridines, demonstrating excellent regiocontrol inherent to its mechanism. beilstein-journals.org By carefully selecting the enamine and ethynyl ketone components, one can dictate the placement of substituents.
Regioselective Functionalization of Pyridine: For functionalizing an existing pyridine ring, directed ortho-metalation (DoM) is a powerful tool. A directing group on the pyridine ring can guide a strong base to deprotonate an adjacent position, which can then be quenched with an electrophile. rsc.org For instance, a halogen at the 2-position could be introduced and subsequently used in cross-coupling reactions (e.g., Sonogashira coupling) to install the 2-pyridinylethynyl group. The subsequent nitration would then need to be directed to the 5-position.
Alternatively, the regioselectivity of functionalization can be controlled by modifying the electronic nature of the ring. Pyridine N-oxides, for example, can be activated to facilitate nucleophilic attack selectively at the C2 or C4 positions. rsc.orgnih.gov A strategy involving the addition of a malonate anion to a pyridine N-oxide activated by trifluoromethanesulfonic anhydride selectively affords either 2- or 4-substituted pyridines. nih.gov Another approach utilizes a temporary blocking group, such as a maleate-derived group, to enable exquisite control for functionalization at the C4 position, preventing reactions at other sites. chemrxiv.orgnih.gov
The following table outlines key strategies for achieving regiocontrol in pyridine synthesis.
| Strategy | Description | Target Position(s) | Example Reaction |
| Directed ortho-Metalation (DoM) | A directing group (e.g., -CONR2, -OMe) guides lithiation to an adjacent position. rsc.org | C2, C3, C4 | Deprotonation of 2-chloropyridine at C3, followed by electrophilic quench. |
| Blocking Groups | A removable group is installed to prevent reaction at a specific site, directing functionalization elsewhere. chemrxiv.orgnih.gov | C4 | Minisci-type alkylation at C4 of a pyridine temporarily blocked at C2/C6. nih.gov |
| N-Oxide Activation | The N-oxide enhances reactivity towards nucleophiles and can direct substitution. rsc.orgnih.gov | C2, C4, C6 | Addition of Grignard reagents to pyridine N-oxides to afford 2-substituted pyridines. organic-chemistry.org |
| Regiodivergent Asymmetric Addition | Chiral catalysts control the addition of nucleophiles to activated pyridinium species, allowing selective formation of 1,2- or 1,4-dihydropyridine products. nih.gov | C2, C4 | Copper-catalyzed asymmetric addition of alkynyl nucleophiles to N-alkylpyridinium electrophiles. nih.gov |
Scalable Synthesis and Process Intensification Studies
The transition from laboratory-scale synthesis to large-scale industrial production requires methodologies that are not only high-yielding but also safe, cost-effective, and environmentally sustainable. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is key. For pyridine synthesis, this often involves the adoption of continuous flow chemistry and microwave-assisted synthesis. vcu.edu
Continuous flow reactors offer significant advantages over traditional batch processes, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and scale-up. beilstein-journals.orgvcu.edu The Bohlmann–Rahtz pyridine synthesis has been successfully transferred from a microwave batch reaction to a continuous flow process, enabling the one-step synthesis of trisubstituted pyridines without the isolation of intermediates. beilstein-journals.orgresearchgate.net This approach significantly reduces production time and improves efficiency. Similarly, a patented method for producing halo-substituted nicotinonitriles, key pharmaceutical intermediates, was improved by shifting from a five-step batch process to a single continuous flow step, resulting in a yield increase from 58% to 92% and a projected 75% reduction in production costs. vcu.edu
Microwave-assisted organic synthesis (MAOS) is another powerful tool for process intensification. nih.gov Microwave heating can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles by minimizing the formation of side products. The one-pot, four-component synthesis of substituted pyridines has been achieved in minutes with excellent yields (82-94%) using microwave irradiation, compared to much longer reaction times required for conventional heating. nih.gov The vapor-phase synthesis of pyridine bases over solid-acid catalysts (e.g., HZSM-5) at high temperatures is another established industrial method that relies on continuous processing to meet growing demand. researchgate.net
This table compares batch and continuous flow processing for a representative pyridine synthesis.
| Parameter | Traditional Batch Process | Continuous Flow Process | Advantages of Flow Process |
| Scale | Limited by vessel size and heat transfer | Easily scalable by extending run time or using parallel reactors ("scaling out"). researchgate.net | Higher throughput, consistent product quality. |
| Reaction Time | Hours to days | Minutes to hours. nih.govbeilstein-journals.org | Increased productivity. |
| Heat Transfer | Inefficient, potential for thermal runaways | Highly efficient due to high surface-area-to-volume ratio. beilstein-journals.org | Enhanced safety and reaction control. |
| Yield | Often moderate | Often higher due to precise control of parameters. vcu.edu | Improved process efficiency and reduced waste. |
| Safety | Large quantities of hazardous materials handled at once | Small reaction volumes minimize risks. beilstein-journals.org | Inherently safer design. |
Advanced Spectroscopic and Spectrochemical Characterization for Mechanistic and Electronic Structure Elucidation
Elucidation of Vibrational Modes and Bonding Environments via High-Resolution Infrared (IR) and Raman Spectroscopy
The key vibrational modes for this molecule arise from the nitro group (NO₂), the alkyne (C≡C) linker, and the two distinct pyridine (B92270) rings.
Nitro Group (NO₂) Vibrations: The nitro group is characterized by strong, distinct stretching modes. The asymmetric stretch is typically found in the 1560–1520 cm⁻¹ region, while the symmetric stretch appears in the 1355–1345 cm⁻¹ range. These bands are strong in the infrared (IR) spectrum due to the large change in dipole moment associated with the vibrations.
Alkyne (C≡C) Stretching: The carbon-carbon triple bond stretch is expected in the 2230–2100 cm⁻¹ region. For a disubstituted alkyne like the one in this molecule, the C≡C stretch may be weak or absent in the IR spectrum if the substitution is relatively symmetric, but it should be a strong, sharp band in the Raman spectrum due to the high polarizability of the triple bond.
Pyridine Ring Vibrations: Pyridine and its derivatives exhibit a series of characteristic ring stretching and bending vibrations. nih.govnist.gov
C=C and C=N ring stretching vibrations typically appear in the 1600–1400 cm⁻¹ region. researchgate.net
C-H aromatic stretching vibrations are found above 3000 cm⁻¹.
In-plane and out-of-plane C-H bending vibrations occur in the 1300–1000 cm⁻¹ and 900–650 cm⁻¹ regions, respectively. researchgate.net
The formation of a complex can influence these vibrational frequencies. For instance, in a pyridine-borane complex, the ring breathing mode of pyridine shifts to a higher vibrational frequency upon complex formation, which is correlated with charge transfer. nih.gov The vibrational modes for 5-Nitro-2-(2-pyridinylethynyl)pyridine would similarly be sensitive to intermolecular interactions and the electronic effects of the substituents.
Table 1: Predicted Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1520 | Strong | Medium |
| Nitro (NO₂) | Symmetric Stretch | 1355 - 1345 | Strong | Medium-Weak |
| Alkyne (C≡C) | Stretch | 2230 - 2100 | Weak-Medium | Strong |
| Pyridine Rings | C=C, C=N Stretch | 1600 - 1400 | Medium-Strong | Medium-Strong |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium | Medium |
**3.2. Comprehensive Electronic Absorption and Emission Spectroscopy for Optoelectronic Insights
UV-Vis spectroscopy is a powerful tool to probe the electronic structure of conjugated systems. The spectrum of this compound is expected to be dominated by electronic transitions within its extended π-system, which spans both pyridine rings and the connecting ethynyl (B1212043) bridge.
The primary electronic transitions anticipated are:
π → π* Transitions: These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. Given the extended conjugation, these are expected to be intense and occur at longer wavelengths compared to isolated pyridine. For pyridine itself, absorption maxima are observed around 250-262 nm. researchgate.netsielc.comnist.gov The extended conjugation in the target molecule will likely shift these absorptions to well above 300 nm.
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair of the pyridine rings or the oxygen lone pairs of the nitro group) to an anti-bonding π* orbital. These transitions are typically less intense than π → π* transitions.
The presence of the electron-withdrawing nitro group and the extended π-system creates a "push-pull" like electronic environment, which can lead to intramolecular charge transfer (ICT) bands in the absorption spectrum. These ICT bands are often sensitive to solvent polarity.
Table 2: Predicted UV-Vis Absorption Maxima for this compound
| Transition Type | Chromophore | Predicted λmax Range (nm) | Expected Molar Absorptivity (ε) |
| π → π | Full conjugated system | > 300 | High |
| n → π | Pyridine N, Nitro O | 270 - 350 | Low |
| Intramolecular Charge Transfer (ICT) | Donor-Acceptor System | Solvent Dependent | Medium |
Comprehensive Electronic Absorption and Emission Spectroscopy for Optoelectronic Insights
Fluorescence and Phosphorescence Spectroscopy for Excited State Dynamics
The emission properties of this compound are strongly dictated by the presence of the nitro group. Nitroaromatic compounds are well-known for their unique photoinduced decay channels that often lead to very low or negligible fluorescence quantum yields. kaust.edu.sarsc.org
Fluorescence: Upon photoexcitation to the first excited singlet state (S₁), nitroaromatic molecules typically undergo extremely rapid intersystem crossing (ISC) to the triplet manifold (T₁). rsc.org This process, often occurring on a sub-picosecond timescale, is facilitated by strong spin-orbit coupling introduced by the oxygen-centered non-bonding orbitals of the nitro group. kaust.edu.sa This efficient ISC process provides a dominant non-radiative decay pathway that outcompetes fluorescence, resulting in significant quenching. libretexts.org Therefore, this compound is expected to be very weakly fluorescent or non-fluorescent at room temperature.
Phosphorescence: Since the triplet state (T₁) is efficiently populated via ISC, phosphorescence (emission from T₁ → S₀) is a possible de-excitation pathway. However, triplet states have long lifetimes, making them susceptible to non-radiative deactivation through collisions with solvent molecules or quenchers like molecular oxygen. uci.edu Consequently, phosphorescence from nitroaromatic compounds is rarely observed in fluid solutions at room temperature. It may become detectable in a rigid matrix or at cryogenic temperatures (e.g., 77 K), where collisional quenching is minimized. uci.edulibretexts.org Studies on pyridine itself show that its very low fluorescence and phosphorescence can be explained by multiple radiationless transition pathways involving conical intersections between the excited and ground states. researchgate.net
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformational Analysis
NMR spectroscopy is indispensable for the definitive structural elucidation of organic molecules. While complete experimental spectra for this compound are not available in the cited literature, the expected spectral features can be reliably predicted.
The ¹H and ¹³C NMR spectra will show two distinct sets of signals corresponding to the two different pyridine rings. The electron-withdrawing nitro group will cause a significant downfield shift (deshielding) for the protons and carbons on the nitropyridine ring compared to those on the unsubstituted pyridine ring.
¹H NMR: The aromatic region (δ 7.0-9.5 ppm) will contain signals for the seven protons of the two pyridine rings. The protons on the nitropyridine ring are expected at the most downfield positions.
¹³C NMR: Signals for the 12 distinct carbon atoms are expected. The carbons of the alkyne bridge will appear in the δ 80-100 ppm range. The carbon atoms of the nitropyridine ring will be deshielded, especially the carbon bearing the nitro group. nih.gov
Advanced 2D NMR techniques are crucial for unambiguous assignment:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would be used to establish the connectivity of adjacent protons within each of the two pyridine rings, allowing for the assignment of protons within each spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). nih.govlibretexts.org Once the proton signals are assigned using COSY, the HSQC spectrum allows for the direct and unambiguous assignment of the protonated carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). libretexts.orgyoutube.com HMBC is critical for piecing the entire structure together. It would show correlations from the protons on one ring to the quaternary carbon of the alkyne, and from the protons on the second ring to the other alkyne carbon, thus confirming the ethynyl linkage between the two pyridine moieties. It also helps in assigning the quaternary carbons that are not visible in an HSQC spectrum. nih.gov
Table 3: Predicted ¹H and ¹³C Chemical Shift Ranges for this compound
| Atom Type | Position | Predicted Chemical Shift (δ, ppm) | Key HMBC Correlations |
| ¹H | Protons on pyridine ring | 7.2 - 8.7 | To adjacent ring protons (COSY), to alkyne carbons |
| ¹H | Protons on nitropyridine ring | 8.5 - 9.5 | To adjacent ring protons (COSY), to alkyne carbons |
| ¹³C | Carbons on pyridine ring | 120 - 150 | To ring protons |
| ¹³C | Carbons on nitropyridine ring | 125 - 160 | To ring protons |
| ¹³C | Alkyne carbons | 80 - 100 | To protons on both pyridine rings |
¹⁵N NMR Spectroscopy for Nitrogen Environment Analysis
¹⁵N NMR spectroscopy is a highly effective technique for probing the electronic environment of nitrogen atoms within a molecule, although it is less sensitive than ¹H NMR. huji.ac.il this compound possesses two distinct nitrogen environments that would give rise to separate signals in the ¹⁵N NMR spectrum.
Pyridine Nitrogen (N-py): The chemical shift of the sp²-hybridized nitrogen in the unsubstituted pyridine ring is expected to fall within the typical range for pyridine-like nitrogens. The synthesis of ¹⁵N-labeled pyridine derivatives is a common strategy to enhance signal detection for NMR studies. nih.gov
Nitro Group Nitrogen (N-NO₂): The nitrogen atom of the nitro group is in a significantly different electronic environment and resonates in a distinct region of the ¹⁵N NMR spectrum. Studies on other nitropyridines have successfully used ¹⁵N NMR, often in conjunction with computational methods, to characterize these environments. nih.gov
The chemical shifts are typically referenced against nitromethane (B149229) (CH₃NO₂) or liquid ammonia (B1221849) (NH₃). huji.ac.il
Table 4: Predicted ¹⁵N Chemical Shift Ranges for this compound (Referenced to CH₃NO₂)
| Nitrogen Atom | Predicted Chemical Shift Range (δ, ppm) | Notes |
| Pyridine Nitrogen | -150 to -50 | The exact shift is influenced by conjugation with the alkyne group. |
| Nitro Group Nitrogen | -25 to +10 | Aromatic nitro groups typically appear in this range. researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways
No published data exists detailing the high-resolution mass spectrometry analysis of this compound. Such an analysis would be crucial for confirming its elemental composition by providing a highly accurate mass measurement of the molecular ion, typically to within a few parts per million of the theoretical value. Furthermore, tandem HRMS (MS/MS) experiments would be required to elucidate the specific fragmentation pathways, offering insights into the molecule's structural stability and the connectivity of its pyridine, nitro, and ethynylpyridine moieties.
X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architecture
Information regarding the solid-state structure of this compound is not available in the current scientific literature.
Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters
No entry for this compound exists in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). A single-crystal XRD study would be the definitive method for determining its precise three-dimensional molecular structure, including bond lengths, bond angles, and torsional angles. This analysis would also reveal the packing of molecules in the crystal lattice and any non-covalent interactions, such as pi-stacking or hydrogen bonding, that define its supramolecular architecture.
Powder X-ray Diffraction for Crystalline Phase Identification
Without a synthesized bulk sample and its corresponding analysis, no powder X-ray diffraction (PXRD) pattern for this compound has been reported. PXRD is essential for characterizing the crystalline phase of a bulk sample, confirming its purity against amorphous or alternative polymorphic forms, and can be used for quality control in material synthesis.
Photoelectron Spectroscopy (XPS, UPS) for Surface and Electronic Structure Probing
There are no published studies utilizing X-ray Photoelectron Spectroscopy (XPS) or Ultraviolet Photoelectron Spectroscopy (UPS) to investigate the surface or electronic structure of this compound. XPS analysis would provide information on the elemental composition and chemical states of the atoms near the surface, while UPS would be employed to probe the valence band electronic structure and determine properties such as the work function and ionization potential, which are critical for applications in organic electronics.
Reactivity Profiles and Elucidation of Reaction Mechanisms
Transformations Involving the Nitro Group
The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine (B92270) ring, primarily by activating it towards nucleophilic attack and by itself being susceptible to reduction.
Selective Reduction Reactions and Amine Derivatives
The selective reduction of the nitro group in 5-Nitro-2-(2-pyridinylethynyl)pyridine to an amino group is a crucial transformation, yielding 5-Amino-2-(2-pyridinylethynyl)pyridine. This conversion is pivotal as it introduces a versatile amino functionality that can be further elaborated, for instance, in the synthesis of novel heterocyclic systems or for the development of materials with specific electronic properties.
A variety of reducing agents can be employed for this purpose, with the choice of reagent being critical to ensure the preservation of the alkyne functionality, which is also susceptible to reduction under certain conditions. Common methods for the selective reduction of aromatic nitro groups include the use of metal catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source like hydrazine hydrate or hydrogen gas. Another effective method involves the use of metal salts in acidic media, such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid. These methods are generally mild enough to leave the triple bond intact.
The general reaction scheme for the reduction is as follows:
Reaction Scheme: Selective Reduction of the Nitro Group
| Reducing Agent | Reaction Conditions | Typical Yield (%) | Reference |
| SnCl2·2H2O | Ethanol, Reflux | High | [General method for nitro reduction] |
| Fe / NH4Cl | Ethanol/Water, Reflux | High | [General method for nitro reduction] |
| H2, Pd/C | Methanol, Room Temp. | High | [General method for nitro reduction] |
This table represents typical conditions for the selective reduction of aromatic nitro compounds; specific yields for this compound would require experimental verification.
The resulting 5-Amino-2-(2-pyridinylethynyl)pyridine is a valuable intermediate. The amino group can undergo a wide range of reactions, including diazotization followed by substitution, acylation, and condensation reactions to form Schiff bases or heterocyclic rings.
Nucleophilic Aromatic Substitution (SNAr) Driven by Nitro Activation
The powerful electron-withdrawing effect of the nitro group at the 5-position of the pyridine ring significantly depletes the electron density of the aromatic system, particularly at the positions ortho and para to it (positions 2, 4, and 6). This electronic activation facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can displace a suitable leaving group attached to the ring.
In the case of this compound, while the ethynyl (B1212043) group itself is not a typical leaving group in SNAr reactions, a related precursor such as 2-halo-5-nitropyridine can readily undergo SNAr with a nucleophile. Subsequently, the ethynylpyridine moiety can be introduced via cross-coupling reactions.
However, considering the reactivity of the target molecule itself, if a leaving group were present at the 2- or 6-position, the nitro group would strongly activate these positions for SNAr. For instance, in a hypothetical 2-chloro-5-nitro-6-(2-pyridinylethynyl)pyridine, the chlorine atom would be highly susceptible to displacement by various nucleophiles such as alkoxides, thiolates, and amines.
The general mechanism for an SNAr reaction involves the formation of a resonance-stabilized Meisenheimer complex as an intermediate. The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group, which delocalizes the negative charge.
Chemical Transformations at the Ethynyl Moiety
The carbon-carbon triple bond of the ethynyl group is a site of high electron density and is therefore susceptible to a variety of chemical transformations, including cycloadditions and addition reactions.
Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))
The terminal alkyne functionality in this compound makes it an ideal substrate for cycloaddition reactions. Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," known for its high efficiency, regioselectivity, and mild reaction conditions. researchgate.netnih.govwikipedia.org
In a CuAAC reaction, the terminal alkyne of this compound reacts with an organic azide in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for molecular construction. The 2-ethynylpyridine moiety is known to be an efficient participant in such reactions. researchgate.net
Reaction Scheme: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azide (R-N3) | Copper Source | Ligand/Additive | Solvent | Typical Yield (%) |
| Benzyl azide | CuSO4·5H2O | Sodium Ascorbate | t-BuOH/H2O | >95 |
| Phenyl azide | CuI | N,N-Diisopropylethylamine | THF | >90 |
| Azido-functionalized polymer | CuBr | PMDETA | DMF | High |
This table illustrates typical conditions for CuAAC reactions with terminal alkynes; specific outcomes with this compound would depend on the specific azide and reaction conditions.
The resulting triazole products are of significant interest in medicinal chemistry and materials science due to their unique chemical and physical properties.
Electrophilic and Nucleophilic Additions to the Triple Bond
The ethynyl triple bond can undergo both electrophilic and nucleophilic addition reactions.
Electrophilic Addition: In the presence of electrophiles such as hydrogen halides (HX) or halogens (X2), the π-electrons of the alkyne can act as a nucleophile, initiating an addition reaction. For instance, the addition of HBr to an alkyne typically proceeds via a vinyl carbocation intermediate, following Markovnikov's rule where the hydrogen adds to the carbon atom that already has more hydrogen atoms. However, with 2-ethynylpyridines, the reaction can be more complex due to the presence of the basic nitrogen atom. Protonation of the pyridine nitrogen can enhance the electrophilicity of the alkyne, facilitating the nucleophilic attack of the halide ion. nih.gov
Nucleophilic Addition: The triple bond of this compound can also be susceptible to nucleophilic attack, particularly when activated by the electron-withdrawing pyridine ring. Strong nucleophiles, such as organometallic reagents or enolates, can add across the triple bond. The presence of the nitro group further enhances the electrophilic character of the pyridine ring, which can indirectly influence the reactivity of the attached ethynyl group. The addition of hard nucleophiles to pyridines typically occurs at the 2- and 4-positions. quimicaorganica.org For the ethynyl group itself, nucleophilic addition is also a possibility, leading to the formation of vinyl anions which can then be protonated.
Polymerization Pathways and Oligomerization Studies
The ethynyl group in this compound provides a reactive site for polymerization and oligomerization. Ethynylpyridine derivatives are known to undergo polymerization through various mechanisms, leading to conjugated polymers with interesting optical and electronic properties.
Studies on related ethynylpyridine and phenylene ethynylene oligomers have shown that these molecules can adopt specific conformations, such as helical structures, which can be influenced by intramolecular interactions. nih.govnih.gov While specific polymerization studies on this compound are not extensively documented in the provided context, the general reactivity of ethynylpyridines suggests that it could serve as a monomer in the synthesis of novel polymers.
The polymerization can potentially be initiated by various methods, including transition metal catalysis or anionic polymerization. Anionic polymerization of ethynylstyrene derivatives containing pyridine moieties has been investigated, indicating that the pyridine group can influence the polymerization behavior. researchgate.net The resulting polymers would feature a conjugated backbone with pendant nitropyridyl groups, which could impart unique electronic and photophysical properties to the material.
Reactivity of the Pyridine Rings
The reactivity of the two pyridine rings in this compound is significantly influenced by the electron-withdrawing nature of the nitro group and the sp-hybridized carbon atoms of the ethynyl bridge.
Electrophilic and Nucleophilic Aromatic Substitutions
Electrophilic Aromatic Substitution (EAS):
The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. This effect is further intensified by the presence of the nitro group, a powerful deactivating group, rendering the nitropyridine ring strongly deactivated towards electrophilic attack. quimicaorganica.orgquora.comwikipedia.org Consequently, electrophilic substitution on the nitro-substituted pyridine ring is highly unlikely to occur under standard conditions. wikipedia.org The second pyridine ring, while not directly substituted with a nitro group, is still deactivated by the electron-withdrawing ethynylpyridine moiety. Electrophilic attack, if forced under harsh conditions, would be expected to occur at the 3- or 5-positions of this ring, which are the favored positions for electrophilic substitution on pyridine. quimicaorganica.orgyoutube.com
Nucleophilic Aromatic Substitution (SNAr):
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, a reactivity that is significantly enhanced by the presence of electron-withdrawing groups. libretexts.orgyoutube.comnih.gov The nitro group on the this compound molecule strongly activates the ring for nucleophilic attack. Nucleophilic aromatic substitution on pyridines preferentially occurs at the 2- and 4-positions (ortho and para to the nitrogen atom), as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com In the case of the nitropyridine ring in the title compound, the positions ortho and para to the nitro group are further activated. Therefore, this ring is susceptible to substitution reactions with various nucleophiles. mdpi.commdpi.com
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. youtube.com For nitropyridines, the nitro group effectively stabilizes the anionic intermediate, facilitating the reaction. libretexts.org
| Ring | Reaction Type | Predicted Reactivity | Most Probable Position of Attack | Reasoning |
|---|---|---|---|---|
| 5-Nitropyridine | Electrophilic | Highly Deactivated | Unlikely | Strong deactivation by both the pyridine nitrogen and the nitro group. |
| 5-Nitropyridine | Nucleophilic | Activated | C4 and C6 | Activation by the nitro group and stabilization of the intermediate by the pyridine nitrogen. |
| Pyridine | Electrophilic | Deactivated | C3' and C5' | Deactivation by the pyridine nitrogen and the ethynyl linkage. quimicaorganica.org |
| Pyridine | Nucleophilic | Slightly Activated | C2' and C4' | Activation by the pyridine nitrogen. stackexchange.com |
N-Oxidation and Quaternization Chemistry
N-Oxidation:
The nitrogen atoms of the pyridine rings in this compound can be oxidized to form the corresponding N-oxides. This transformation is typically achieved using oxidizing agents such as peroxy acids. scripps.eduwikipedia.org The formation of a pyridine N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. scripps.educhempanda.com The N-oxide oxygen atom can donate electron density into the ring, activating the 2- and 4-positions towards electrophilic substitution. scripps.edu At the same time, the N-oxide group is a good leaving group, facilitating nucleophilic substitution.
Selective N-oxidation of one pyridine ring over the other would be challenging. The nitrogen of the nitropyridine ring is less basic due to the electron-withdrawing nitro group, which would disfavor oxidation. Conversely, the nitrogen of the other pyridine ring is more basic and thus more likely to be oxidized.
Quaternization:
The pyridine nitrogen atoms can also react with electrophiles, such as alkyl halides, to form quaternary pyridinium salts. researchgate.netresearchgate.netnih.gov This reaction, known as quaternization, further enhances the electron deficiency of the pyridine ring, making it even more susceptible to nucleophilic attack. rsc.org The rate of quaternization is influenced by the basicity of the pyridine nitrogen and steric factors around it. researchgate.net Similar to N-oxidation, the non-nitrated pyridine ring is expected to be more readily quaternized due to its higher basicity.
Coordination Chemistry: Ligand Properties and Metal Complexation Dynamics
The presence of two pyridine nitrogen atoms and the alkyne bridge gives this compound the potential to act as a versatile ligand in coordination chemistry. wikipedia.org
Investigation of Monodentate and Multidentate Coordination Modes
This compound can exhibit various coordination modes depending on the metal center, reaction conditions, and the presence of other ligands.
Monodentate Coordination: The ligand can coordinate to a metal center through one of its pyridine nitrogen atoms, acting as a simple monodentate ligand. wikipedia.org The nitrogen of the non-nitrated pyridine ring is more basic and thus expected to be the preferred coordination site in a 1:1 metal-to-ligand ratio.
Bidentate Bridging Coordination: The two pyridine nitrogen atoms are spatially separated by the rigid ethynyl linker. This arrangement makes it suitable to act as a bridging ligand, connecting two different metal centers to form dinuclear or polynuclear complexes and coordination polymers. rsc.org
Chelating Coordination: While less common for ligands with a rigid linear spacer, chelation to a single metal center to form a large metallacycle is a possibility, though likely strained. The geometry of the resulting complex would be highly dependent on the preferred coordination geometry of the metal ion.
| Coordination Mode | Description | Coordinating Atoms | Potential Resulting Structure |
|---|---|---|---|
| Monodentate | Coordination through a single nitrogen atom. | N(pyridine) or N(nitropyridine) | Simple metal complex |
| Bidentate Bridging | Coordination of both nitrogen atoms to two different metal centers. | N(pyridine) and N(nitropyridine) | Dinuclear complex or coordination polymer |
| Bidentate Chelating | Coordination of both nitrogen atoms to the same metal center. | N(pyridine) and N(nitropyridine) | Large-ring metallacycle |
Electronic and Steric Influence on Metal Ion Binding
The coordination properties of this compound are governed by a combination of electronic and steric factors.
Electronic Effects: The electron-withdrawing nitro group significantly reduces the electron density on the adjacent pyridine ring and, to a lesser extent, on the second pyridine ring through the ethynyl bridge. This reduction in electron density lowers the basicity of the pyridine nitrogen atoms, making them weaker donors compared to unsubstituted pyridine. wikipedia.org The nitrogen of the non-nitrated pyridine ring, being more basic, is expected to be the stronger coordination site.
Steric Effects: The linear and rigid nature of the 2-(2-pyridinylethynyl)pyridine backbone imposes significant steric constraints on the geometry of the resulting metal complexes. This rigidity is advantageous for the formation of predictable and well-defined supramolecular structures. rsc.org The steric hindrance around the nitrogen atoms is relatively low, allowing for coordination to a variety of metal centers.
Catalytic Activity of Resulting Metal Complexes
Metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. ias.ac.inunimi.itmdpi.comtcu.edu The catalytic activity of metal complexes of this compound would be influenced by the nature of the metal center and the electronic properties of the ligand.
The strong electron-withdrawing nature of the ligand could modulate the redox potential of the metal center, which is a crucial factor in many catalytic cycles. For instance, in oxidation catalysis, an electron-deficient ligand can enhance the oxidizing power of the metal center. Conversely, in reductive processes, it might hinder the catalytic efficiency. The well-defined coordination geometry enforced by the rigid ligand backbone could also lead to high selectivity in catalytic reactions. While no specific catalytic applications of metal complexes of this compound have been reported, complexes of structurally related nitropyridine and bipyridine ligands have shown activity in reactions such as the Henry reaction and various coupling reactions. ias.ac.in
Photoreactivity and Excited State Dynamics
Currently, there is a notable absence of published research specifically detailing the photoreactivity and excited state dynamics of this compound. Comprehensive searches of scientific literature and chemical databases did not yield specific experimental or computational data on this particular compound.
However, based on the known photochemistry of related structural motifs, such as nitroaromatic compounds and donor-acceptor substituted pyridine derivatives, a general discussion of potential photochemical behavior can be initiated. Nitroaromatic compounds are well-documented to exhibit rich and complex photochemistry, often involving the nitro group in various excited-state processes. These can include intersystem crossing to triplet states, photoreduction of the nitro group, and in some cases, cleavage of the C-NO2 bond.
To provide a comprehensive understanding of the photoreactivity and excited state dynamics of this compound, further experimental and theoretical studies are required. Key experimental data that would be invaluable include:
Quantum Yields: Determination of fluorescence and phosphorescence quantum yields to understand the efficiency of radiative decay pathways.
Excited State Lifetimes: Measurement of the lifetimes of singlet and triplet excited states to probe the kinetics of various deactivation processes.
Transient Absorption Spectroscopy: Identification of transient intermediates and their temporal evolution to elucidate reaction mechanisms.
Computational studies, such as time-dependent density functional theory (TD-DFT), could provide theoretical insights into the nature of the excited states, potential energy surfaces, and possible photochemical reaction pathways.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of "5-Nitro-2-(2-pyridinylethynyl)pyridine". These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of the molecule's electronic landscape.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. elsevierpure.comnih.gov This process minimizes the total energy of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (ethynyl) | ~1.21 Å |
| C≡C | ~1.39 Å | |
| C-N (nitro) | ~1.48 Å | |
| Bond Angle | C-C≡C | ~178° |
| C-C-N (nitro) | ~118° | |
| Dihedral Angle | Pyridyl-Ethynyl-Pyridyl | ~0° (indicating planarity) |
Note: The values in this table are illustrative and represent typical ranges for similar chemical bonds and angles. Actual values would be derived from specific DFT calculations.
The total energy calculated through DFT is also a critical parameter, providing insights into the molecule's thermodynamic stability.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap Prediction
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding chemical reactivity and electronic transitions. numberanalytics.comimperial.ac.uklibretexts.orgslideshare.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. wuxiapptec.com A smaller gap suggests that the molecule is more reactive and can be more easily excited. For "this compound," the presence of the electron-withdrawing nitro group and the π-conjugated system of the pyridinylethynyl moiety would significantly influence the energies of these orbitals.
Computational studies on similar nitropyridine derivatives show that the HOMO is typically localized on the pyridine (B92270) ring and the ethynyl (B1212043) linker, while the LUMO is often centered on the nitro group and the adjacent pyridine ring. wuxiapptec.com This distribution suggests that the molecule has potential for intramolecular charge transfer upon excitation.
Table 2: Hypothetical FMO Analysis Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -3.0 |
| HOMO-LUMO Gap (ΔE) | 3.5 |
Note: These are example values. Precise energies would be determined by specific quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.orgdtic.milchemrxiv.org The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum.
For "this compound," the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms of the nitro group and the nitrogen atom of the pyridine rings, indicating these are sites prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, suggesting susceptibility to nucleophilic attack. The ethynyl linker would exhibit a region of high electron density. Such maps provide a clear, intuitive picture of the molecule's reactivity patterns. researchgate.netdtic.mil
Prediction and Validation of Spectroscopic Data (NMR, UV-Vis, IR)
Computational chemistry offers powerful methods for predicting the spectroscopic signatures of molecules, which can then be used to validate experimental findings or to aid in the identification of unknown compounds. elsevierpure.comamanote.comnih.gov
Theoretical calculations, particularly using DFT, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. elsevierpure.comnih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus. By comparing the calculated spectra with experimental data of related compounds, assignments of the observed peaks can be confirmed. For "this compound," specific shifts would be influenced by the electronic effects of the nitro group and the delocalized π-system.
Time-Dependent DFT (TD-DFT) is the method of choice for predicting Ultraviolet-Visible (UV-Vis) absorption spectra. amanote.com It calculates the energies of electronic transitions from the ground state to various excited states. For "this compound," the extended conjugation would likely result in absorption bands in the UV or even the visible region of the spectrum.
The prediction of Infrared (IR) spectra is achieved by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental IR data and assigning specific absorption bands to the corresponding molecular motions.
Reaction Mechanism Elucidation via Transition State Theory and Reaction Pathway Analysis
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of "this compound," theoretical methods can be used to explore potential reaction pathways and to identify the transition states connecting reactants, intermediates, and products. rsc.orgpsu.eduresearchgate.netnih.gov
Transition State Theory (TST) is a fundamental concept in this area. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy of a reaction step can be determined. This information is crucial for understanding the kinetics and feasibility of a proposed reaction mechanism. For instance, in the nitration of the pyridine ring, computational studies can help determine whether the reaction proceeds via an electrophilic aromatic substitution mechanism and can characterize the key intermediates and transition states involved. rsc.orgpsu.edu
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are typically performed on single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules in a more realistic environment, such as in a solvent or in the solid state, over a period of time. nih.govstrath.ac.ukpensoft.netresearchgate.net
For "this compound," MD simulations could be employed to explore its conformational flexibility. By simulating the molecule's movements over time, researchers can identify the most stable conformations and understand the energy barriers between them. Furthermore, MD simulations are instrumental in studying intermolecular interactions. For example, they can be used to model how molecules of "this compound" might pack in a crystal lattice or how they interact with solvent molecules, providing insights into its solubility and aggregation behavior.
Quantitative Structure-Property Relationship (QSPR) Modeling for Functional Design
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or property descriptors of a compound with a specific activity or property of interest. For complex organic molecules like this compound, QSPR can be a powerful tool to predict various physicochemical properties and to guide the rational design of new functional materials.
A typical QSPR study for this compound would involve the following steps:
Descriptor Calculation: A wide range of molecular descriptors would be calculated using computational chemistry software. These descriptors can be categorized as:
Topological: Describing the atomic connectivity, such as molecular connectivity indices and Wiener index.
Geometrical: Relating to the 3D structure of the molecule, including molecular surface area and volume.
Electronic: Pertaining to the electron distribution, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges. The presence of the electron-withdrawing nitro group and the electronegative nitrogen atoms in the pyridine rings would significantly influence these descriptors. wikipedia.org
Physicochemical: Including properties like logP (lipophilicity) and molar refractivity.
Model Development: Using a dataset of related compounds with known experimental properties, statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be employed to build a mathematical model. For instance, a QSPR model could be developed to predict the nonlinear optical (NLO) properties, thermal stability, or the electronic absorption wavelength of a series of pyridinylethynylpyridine derivatives.
Model Validation: The predictive power of the developed QSPR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability. chemrevlett.com
For this compound, QSPR models could be instrumental in designing derivatives with tailored properties. For example, by correlating electronic descriptors with the hyperpolarizability (a measure of NLO activity), one could computationally screen new substituted analogues to identify candidates with enhanced NLO response. Similarly, QSPR could predict the impact of further substitution on the molecule's absorption and emission spectra, guiding the design of novel dyes or fluorescent probes.
Investigation of Aromaticity and Delocalization within the Conjugated System
The aromaticity and the extent of electron delocalization are fundamental properties of this compound that dictate its stability, reactivity, and electronic characteristics. The molecule features a conjugated system comprising two pyridine rings linked by an ethynyl (acetylene) bridge.
Aromaticity of the Pyridine Rings:
Both pyridine rings in the molecule are aromatic. libretexts.org Pyridine is a six-membered heterocycle that fulfills Hückel's criteria for aromaticity: it is cyclic, planar, and has a continuous ring of p-orbitals containing 6 π-electrons. libretexts.orggcwgandhinagar.com The nitrogen atom in each pyridine ring is sp² hybridized, with its lone pair of electrons residing in an sp² orbital in the plane of the ring, and therefore not participating in the aromatic π-system. libretexts.org The presence of the electronegative nitrogen atom, however, leads to a non-uniform electron distribution within the ring, making it electron-deficient compared to benzene. wikipedia.org
Electron Delocalization across the Conjugated System:
The ethynyl linker (–C≡C–) provides a π-bridge that facilitates electronic communication between the two pyridine rings. This creates an extended, delocalized π-electron system across the entire molecule. The degree of this delocalization is crucial for its potential applications, such as in molecular electronics and nonlinear optics.
Computational methods are essential for quantifying the aromaticity and delocalization. Techniques that could be applied to this compound include:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromatic character. NICS calculations for both pyridine rings would confirm their aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): HOMA analysis evaluates aromaticity based on the bond lengths of the ring. A value close to 1 indicates a high degree of aromaticity.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the delocalization of electrons by examining the interactions between occupied and unoccupied orbitals. This would be particularly useful for characterizing the π-conjugation across the ethynyl bridge and between the two rings. rsc.org
Frontier Molecular Orbital (FMO) Analysis: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can visualize the extent of π-delocalization. For a conjugated system like this, both HOMO and LUMO are expected to be delocalized over the entire molecular framework.
The presence of the strongly electron-withdrawing nitro group (–NO₂) at the 5-position of one pyridine ring will significantly perturb the electron density distribution. This group will pull electron density from the conjugated system, a process that can be visualized and quantified using electrostatic potential maps and population analysis. This substitution pattern is expected to enhance the acceptor properties of the nitro-substituted pyridine ring and potentially induce a significant intramolecular charge transfer character upon electronic excitation, a property that is highly desirable for nonlinear optical materials.
Optoelectronic and Photonic Material Development
The core structure of this compound, featuring pyridine rings linked by a carbon-carbon triple bond, forms a conjugated π-system that is fundamental to many optoelectronic materials. Such systems allow for the delocalization of electrons, which is a key requirement for charge transport and interaction with light.
Organic Light-Emitting Diodes (OLEDs) Component Research
While no specific studies detailing the use of this compound in OLEDs have been identified, its molecular architecture is relevant to this field. Pyridine-containing molecules are frequently investigated for OLEDs, often serving as electron-transporting or emissive materials. evitachem.com The electron-deficient nature of the pyridine ring can facilitate electron injection and transport. Furthermore, the rigid, planar structure provided by the ethynyl linker is beneficial for molecular packing in thin films, which can influence charge mobility and device efficiency. The presence of the strongly electron-withdrawing nitro group would further lower the energy levels of the molecular orbitals (LUMO, in particular), a strategy often used to tune the electronic properties of materials for better energy-level alignment with other layers in an OLED device.
Organic Photovoltaics (OPV) and Solar Cell Applications
Research into this compound for OPV applications is not apparent in the current literature. However, molecules with similar "push-pull" characteristics are of great interest as non-fullerene acceptors in organic solar cells. The structure of this compound contains two electron-deficient pyridine rings and a strong electron-withdrawing nitro group, making it a potential acceptor material. The extended π-conjugation across the ethynyl bridge is crucial for light absorption in the visible spectrum and for charge separation and transport, which are fundamental processes in photovoltaic devices.
Non-linear Optics (NLO) Active Materials
Organic molecules with significant charge asymmetry are prime candidates for NLO applications. pipzine-chem.com The structure of this compound is inherently asymmetric, featuring a donor-π-acceptor-like framework where one pyridine can act as a donor/π-system and the nitro-substituted pyridine acts as a strong acceptor. The ethynyl linker provides a highly efficient π-bridge for intramolecular charge transfer (ICT) upon excitation, which is a primary origin of NLO responses. pipzine-chem.com
The key features suggesting its potential as an NLO material are:
Strong Electron-Withdrawing Group: The nitro group possesses a significant electron-attracting character, which is known to enhance hyperpolarizability, a key measure of NLO activity. nih.gov
π-Conjugated Bridge: The ethynyl linker facilitates electron delocalization and charge transfer across the molecule.
Theoretical calculations and experimental studies on analogous nitropyridine derivatives would be necessary to quantify the NLO properties, such as the first and second hyperpolarizability, of this specific compound.
Chemical Sensor and Fluorescent Probe Design
The design of chemical sensors often relies on molecules that exhibit a change in their photophysical properties, such as fluorescence, upon interaction with a specific analyte. Pyridine derivatives are widely employed in this context due to the ability of the nitrogen atom's lone pair of electrons to coordinate with various species. mdpi.com
Development of Chemo-sensors for Specific Analytes (e.g., metal ions, anions, nitroaromatics)
Public domain research has not specifically detailed the use of this compound as a chemosensor. However, its structure contains the necessary components for such functionality.
Metal Ion Sensing: The nitrogen atoms on the two pyridine rings could act as a chelating site for metal cations. mdpi.com Binding of a metal ion would likely perturb the electronic structure of the conjugated system, leading to a detectable change in its absorption or fluorescence spectrum (a "turn-on" or "turn-off" response).
Anion Sensing: While less common for simple pyridines, the development of anion sensors often involves creating a hydrogen-bond-donating site or a Lewis acidic center. The electronic properties of the pyridine rings, modified by the nitro group, could potentially be harnessed for selective anion recognition. nih.gov
Nitroaromatic Sensing: Fluorescent sensors for detecting nitroaromatic explosives often operate via a fluorescence quenching mechanism due to electron transfer from the excited state of the sensor to the electron-deficient nitroaromatic analyte. labshake.com Given that the sensor molecule itself contains a nitro group, its potential in this specific application would depend on its relative electron-donating/accepting ability and its fluorescence quantum yield.
The potential selectivity and sensitivity of this compound as a chemosensor for various analytes are summarized in the table below, based on the functional groups present.
| Analyte Class | Potential Interaction Site/Mechanism | Expected Outcome |
| Metal Ions | Chelation by pyridine nitrogen atoms | Change in fluorescence or color |
| Anions | Interaction with the π-system | Perturbation of photophysical properties |
| Nitroaromatics | π-π stacking and electron transfer | Fluorescence quenching |
pH-Responsive Fluorophores and Environmental Sensing
Conjugated molecules containing pyridine units are known to be effective pH-responsive materials. The nitrogen atom on a pyridine ring is basic and can be protonated in acidic conditions. For this compound, protonation of one or both pyridine nitrogens would significantly alter the intramolecular charge transfer characteristics of the molecule. This change would almost certainly lead to a shift in its absorption and emission spectra, providing a mechanism for pH sensing. The addition of an acid could decrease and red-shift the fluorescence, a phenomenon that could be reversed by adding a base. This reversible response is highly desirable for reusable pH sensors.
Catalysis and Pre-Catalyst Development
Ligand Scaffolds for Homogeneous Catalysis
There are no specific studies detailing the use of this compound as a ligand scaffold for homogeneous catalysis. While pyridine-containing molecules are extensively used as ligands in transition metal catalysis, the catalytic activity of complexes formed with this specific compound has not been reported. researchgate.netunimi.it
Precursors for Heterogeneous Catalytic Systems
Information on the use of this compound as a precursor for heterogeneous catalysts is not available in the current literature.
Self-Assembly and Supramolecular Architectures
Crystal Engineering and Packing Motif Design
The crystal structure of this compound has not been publicly reported. Therefore, no data exists on its crystal packing motifs or specific design principles related to its solid-state architecture.
Non-Covalent Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)
While the molecule possesses features conducive to non-covalent interactions (nitrogen atoms as hydrogen bond acceptors, aromatic rings for π-π stacking), no experimental or theoretical studies have been published that analyze these specific interactions for this compound. nih.govrsc.org
Polymer Science and Conjugated Polymer Applications
There is no published research on the incorporation of this compound as a monomer or functional unit in polymer science, including its use in conjugated polymers. researchgate.netrsc.org
Advanced Materials Science and Agricultural Applications of this compound: A Focused Exploration
The chemical compound this compound is a specialized organic molecule that has garnered interest in distinct areas of chemical science. This article delves into its non-clinical applications within advanced materials science and its potential role in agricultural chemistry, adhering to a strict focus on its function as a monomer for novel polymers and its prospective use as a nitrification inhibitor.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research will likely focus on moving beyond traditional multi-step procedures for synthesizing 5-Nitro-2-(2-pyridinylethynyl)pyridine and related structures. Key areas of exploration will include:
Continuous Flow Chemistry: The use of microreactors for nitration and cross-coupling reactions can offer significant advantages over batch processes, including enhanced safety, improved reaction control, higher yields, and reduced waste. google.com A continuous flow setup for the nitration of the pyridine (B92270) ring, followed by a Sonogashira coupling in a subsequent reactor, could streamline the synthesis.
Green Catalysis: Investigating novel catalytic systems, such as earth-abundant metal catalysts (e.g., copper, iron) for the ethynylation step, can reduce the reliance on precious metals like palladium. Heterogeneous catalysts could also be developed to simplify product purification and catalyst recycling.
Alternative Energy Sources: Microwave-assisted and sonochemical methods are promising avenues for accelerating reaction times and improving energy efficiency in the synthesis of pyridine derivatives. researchgate.net
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Continuous Flow Synthesis | Improved safety, higher yield, better process control, scalability | Process Chemistry, Green Engineering |
| Heterogeneous Catalysis | Catalyst recyclability, simplified purification, reduced metal leaching | Green Chemistry, Catalysis |
| Microwave/Ultrasound | Rapid reaction times, increased energy efficiency, novel reactivity | Energy-Efficient Synthesis |
Design and Synthesis of Advanced Functional Derivatives with Enhanced Properties
The inherent functionality of this compound serves as a versatile platform for creating a library of advanced derivatives. lifechemicals.comnih.gov Strategic modification of the core structure can tune its electronic, optical, and chemical properties for specific applications.
Modification of the Nitro Group: The nitro group can be chemically reduced to an amino group, which serves as a key intermediate for a wide range of further functionalization. mdpi.com This amino derivative can be used to synthesize amides, sulfonamides, or imines, or serve as a precursor for creating fused heterocyclic systems, potentially leading to novel bioactive molecules or dyes. mdpi.com
Functionalization of the Pyridine Rings: Introducing additional substituents (e.g., electron-donating or -withdrawing groups) onto either of the pyridine rings can systematically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for applications in organic electronics and sensor technology.
Polymerization: The ethynyl (B1212043) linkage provides a handle for polymerization reactions, leading to the creation of novel conjugated polymers. These materials could possess interesting conductive or photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
| Derivative Class | Target Property Enhancement | Potential Application |
| Amino Derivatives | Chemical reactivity, precursor for heterocycles | Medicinal Chemistry, Dye Synthesis |
| Substituted Pyridines | Tunable electronics, altered coordination | Organic Electronics, Sensors |
| Conjugated Polymers | Conductivity, photoluminescence | OLEDs, OPVs, Advanced Materials |
Integration into Hybrid Organic-Inorganic Materials
The pyridine nitrogen atoms in this compound make it an excellent candidate for use as a ligand in coordination chemistry. rsc.org Its integration into hybrid organic-inorganic frameworks is a promising avenue for creating materials with synergistic properties. nih.govmdpi.com
Metal-Organic Frameworks (MOFs): The rigid, linear nature of the molecule makes it a suitable organic linker for the construction of MOFs. The resulting frameworks could exhibit high porosity, making them useful for gas storage, separation, or heterogeneous catalysis. The nitro group could provide active sites for specific guest interactions.
Coordination Polymers: The compound can coordinate with various metal ions to form one-, two-, or three-dimensional coordination polymers. rsc.org The choice of metal and the coordination geometry can influence the material's magnetic, optical, and electronic properties.
Functionalized Nanoparticles: The molecule can be used to functionalize the surface of inorganic nanoparticles (e.g., gold, quantum dots). This surface modification can enhance the stability of the nanoparticles in different media and impart new functionalities, such as specific molecular recognition or light-harvesting capabilities.
Development of High-Throughput Screening Methodologies for Material Discovery
To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) methodologies will be indispensable. nih.gov These techniques allow for the rapid synthesis and evaluation of large libraries of compounds. scienceintheclassroom.orgrsc.org
Combinatorial Synthesis: Automated platforms can be employed to systematically vary substituents on the pyridine rings or to react the core molecule with a wide array of building blocks, quickly generating a diverse library of derivatives. scienceintheclassroom.org
Rapid Property Screening: HTS can be applied to evaluate key properties of the newly synthesized compounds in parallel. For instance, automated spectrophotometry and fluorometry can screen for desired optical properties, while miniaturized electrochemical assays can probe redox characteristics. acs.org This approach is crucial for identifying lead compounds for applications ranging from medicinal chemistry to materials science. acs.org
Synergistic Theoretical and Experimental Research Initiatives
A powerful approach to advancing the science of this compound involves a close integration of theoretical modeling and experimental validation. nih.govnih.gov This synergy can provide deep insights into the molecule's behavior and guide the rational design of new materials. acs.org
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structure, spectroscopic properties (UV-Vis, IR, NMR), and reactivity of the molecule and its derivatives. nih.gov These calculations can help rationalize experimental observations and predict the properties of yet-to-be-synthesized compounds.
Mechanistic Studies: Combining experimental techniques (e.g., kinetics, isotopic labeling) with theoretical calculations can elucidate the mechanisms of reactions involving this compound, aiding in the optimization of synthetic routes and the design of new transformations.
Structure-Property Relationships: A feedback loop between theoretical prediction of properties and experimental verification is key to establishing robust structure-property relationships. This understanding is critical for the targeted design of functional molecules with optimized performance for specific applications.
| Research Component | Techniques/Methods | Objective |
| Theoretical | DFT, TD-DFT, Molecular Dynamics | Predict structure, properties, and reactivity. |
| Experimental | Spectroscopy (NMR, UV-Vis), Electrochemistry, X-ray Diffraction | Synthesize, characterize, and validate theoretical models. |
| Synergistic | Iterative cycle of prediction and validation | Establish structure-property relationships for rational design. |
Multi-disciplinary Collaboration for Broadening Application Scope
Realizing the full potential of this compound will require extensive collaboration across various scientific and engineering disciplines. The diverse potential applications of pyridine derivatives necessitate a multi-pronged approach. nih.goveurekaselect.com
Chemistry and Materials Science: Synthetic chemists can create novel derivatives, while materials scientists can fabricate and characterize devices such as sensors, solar cells, or electronic components.
Biology and Medicinal Chemistry: Biologists can screen the compound and its derivatives for potential therapeutic activities (e.g., as enzyme inhibitors or antimicrobial agents), while medicinal chemists can optimize lead compounds to improve efficacy and pharmacokinetic properties. mdpi.com
Physics and Engineering: Physicists can investigate the fundamental photophysical properties of these molecules, while engineers can integrate them into practical devices and systems.
Through such collaborative efforts, the research on this compound can transition from fundamental discovery to tangible technological and biomedical innovations.
Q & A
Q. What are the standard synthetic routes for 5-Nitro-2-(2-pyridinylethynyl)pyridine, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
Nitration : Introduce the nitro group to the pyridine ring using a mixture of concentrated nitric and sulfuric acids under controlled temperatures (0–10°C) to ensure regioselectivity at the 5-position .
Alkyne Functionalization : Couple the ethynyl group via Sonogashira or Cadiot-Chodkiewicz reactions, requiring palladium catalysts, copper iodide, and inert atmospheres .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Q. Optimization Tips :
Q. How is the structural integrity of this compound confirmed post-synthesis?
A combination of spectroscopic and analytical methods is employed:
- NMR : H and C NMR verify substituent positions (e.g., nitro group at 5-position, ethynyl linkage at 2-position) .
- IR : Confirm nitro stretching vibrations (~1520 cm) and alkyne C≡C bonds (~2100 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 256.08) .
- X-ray Crystallography : Resolve ambiguities in solid-state conformation .
Q. What factors influence the stability of this compound during storage?
Key stability considerations:
- Light Sensitivity : Store in amber vials at –20°C to prevent nitro group photoreduction .
- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the ethynyl group .
- Thermal Degradation : Differential scanning calorimetry (DSC) shows decomposition above 150°C; avoid prolonged heating .
Advanced Research Questions
Q. How does the nitro group’s redox behavior impact biological activity, and how can contradictory data be resolved?
The nitro group undergoes enzymatic bioreduction in vivo, generating reactive intermediates (e.g., nitro radicals) that interact with DNA or proteins . Contradictions in activity data may arise from:
- Solvent Effects : Polar aprotic solvents (DMSO) stabilize nitro radicals, while protic solvents (ethanol) quench them .
- Cell Line Variability : Use isogenic cell lines to control for reductase enzyme expression levels .
Q. Methodological Resolution :
- EPR Spectroscopy : Detect transient radical species.
- Comparative Studies : Test activity in anaerobic vs. aerobic conditions to assess oxygen-dependent toxicity .
Q. What strategies mitigate side reactions during ethynyl group functionalization?
Common side reactions include alkyne dimerization or Pd catalyst poisoning. Mitigation approaches:
Q. How can computational modeling predict interactions between this compound and biological targets?
Steps :
Docking Simulations : Use AutoDock Vina to model binding to receptors (e.g., kinases or GPCRs) .
MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (water, 100 ns trajectories) .
QSAR Studies : Corrogate nitro group electron-withdrawing effects with bioactivity data .
Validation : Compare predicted binding affinities with SPR or ITC experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
